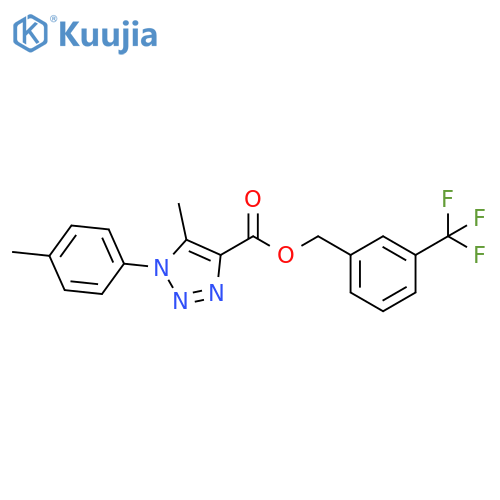Cas no 946354-97-8 (3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate)

946354-97-8 structure
商品名:3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
CAS番号:946354-97-8
MF:C19H16F3N3O2
メガワット:375.34445476532
CID:5443801
3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-methylphenyl)-, [3-(trifluoromethyl)phenyl]methyl ester
- 3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
-
- インチ: 1S/C19H16F3N3O2/c1-12-6-8-16(9-7-12)25-13(2)17(23-24-25)18(26)27-11-14-4-3-5-15(10-14)19(20,21)22/h3-10H,11H2,1-2H3
- InChIKey: RMUHBTYLSAMMNU-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C=C2)C(C)=C(C(OCC2=CC=CC(C(F)(F)F)=C2)=O)N=N1
3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3222-3996-2mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-40mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-50mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-10mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-10μmol |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-20mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-30mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-1mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-4mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3222-3996-15mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 |
3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate 関連文献
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
946354-97-8 (3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
